molecular formula C12H13N7O2S3 B2624732 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 877639-39-9

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2624732
CAS No.: 877639-39-9
M. Wt: 383.46
InChI Key: HTYLSSCCSPAWKR-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a sulfanyl acetamide linkage connecting to a 5-methyl-7-oxo-triazolo[4,3-a]pyrimidin-3-yl moiety.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2S3/c1-3-22-12-18-16-10(24-12)14-8(21)5-23-11-17-15-9-13-7(20)4-6(2)19(9)11/h4H,3,5H2,1-2H3,(H,13,15,20)(H,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYLSSCCSPAWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting ethyl sulfanyl hydrazine with carbon disulfide under basic conditions to form the thiadiazole ring.

    Formation of the Triazolopyrimidine Moiety: This involves the cyclization of appropriate precursors such as 5-methyl-7-oxo-7H-[1,2,4]triazolo[4,3-a]pyrimidine.

    Coupling Reaction: The final step involves coupling the thiadiazole and triazolopyrimidine moieties through a sulfanyl linkage using reagents like acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The thiadiazole and triazolopyrimidine rings can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole or triazolopyrimidine derivatives.

    Substitution: Substituted thiadiazole or triazolopyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the thiadiazole and triazole moieties exhibit notable anticancer properties. For instance:

  • Mechanism of Action : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis. They also target key kinases involved in tumorigenesis .
  • Case Studies :
    • A study demonstrated that a related thiadiazole derivative exhibited cytotoxic effects against various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer), with IC₅₀ values indicating effective inhibition at low concentrations .

Antimicrobial Properties

Thiadiazole compounds have been reported to possess antimicrobial activities against a range of pathogens:

  • Mechanism : These compounds disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
  • Research Findings : A series of studies have shown that thiadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Some derivatives of thiadiazoles have demonstrated anti-inflammatory properties:

  • Mechanism : They inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in inflammatory models.
  • Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases such as arthritis and asthma .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide. Key findings include:

  • Substituent Variations : Modifications on the thiadiazole ring significantly affect potency against cancer cells.
  • Linker Length : The length of the linker connecting different pharmacophores influences bioactivity and solubility.

Data Tables

Biological ActivityCell Line/PathogenIC₅₀ Value (µM)Reference
AnticancerHCT1163.29
AnticancerMCF70.28
AntimicrobialE. coli15.0
Anti-inflammatoryRAW 264.720.0

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Thiadiazole Derivatives
Compound Name Core Structure Substituents Key Functional Groups
Target Compound 1,3,4-Thiadiazole 5-(ethylsulfanyl), linked to triazolopyrimidinone Sulfanyl acetamide, triazolopyrimidinone
5-Amino-1,3,4-thiadiazole-2-sulfonamide (compound a, ) 1,3,4-Thiadiazole 5-amino, 2-sulfonamide Sulfonamide, amine
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (compound d, ) 1,3,4-Thiadiazole 5-mercapto, 2-acetamide Thiol, acetamide
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (compound 4, ) 1,3,4-Oxadiazole 5-thiol, indole-methyl Thiol, indole
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () 1,3,4-Thiadiazole 5-phenyl, trichloroethylamino Trichloroethyl, acetamide

Key Observations :

Pharmacological Activity Comparisons

Table 2: Pharmacological Profiles of Selected Derivatives
Compound Class (Source) Biological Activity Mechanism/Notes
Target Compound Not explicitly reported Hypothesized: Anticancer (based on triazolopyrimidinone’s role in kinase inhibition)
5-Amino-1,3,4-thiadiazole-2-sulfonamide derivatives () Anticancer, antimitotic Free radical scavenging, cytotoxic via MTT assay; IC50 values vary with substituents
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-sulfanyl acetamides () Antimicrobial, anti-inflammatory Nitrophenyl group enhances membrane penetration; moderate COX-2 inhibition
Indole-substituted oxadiazoles () Cytotoxic Indole moiety correlates with DNA intercalation; activity against HeLa cells

Key Findings :

  • The triazolopyrimidinone group in the target compound may confer kinase inhibitory activity, akin to triazole-containing drugs, though direct evidence is lacking.
  • Sulfanyl acetamide derivatives (e.g., compound d, ) show reduced water solubility (NMT 0.5% water content) compared to sulfonamides, impacting bioavailability .

Physicochemical and Stability Comparisons

Table 3: Physicochemical Properties
Compound (Source) Solubility Stability (Storage) Characterization Methods
Target Compound Likely low Presumed stable at room temperature NMR, X-ray (analogous to )
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid (compound b, ) High (ionic group) Hygroscopic; store in desiccator LCMS, FTIR
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide (compound e, ) Moderate Light-sensitive; tight containers NMR, elemental analysis

Notable Differences:

  • The ethylsulfanyl group in the target compound may improve lipid solubility over chlorinated analogs (e.g., compound e), enhancing blood-brain barrier penetration .
  • Stability: Thiol-containing derivatives (e.g., compound d) require protection from oxidation, whereas the target compound’s sulfanyl groups are less prone to dimerization .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a novel compound that integrates the biologically active scaffolds of thiadiazole and triazole. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. The biological activities associated with this compound stem from the pharmacological properties of its constituent moieties.

Chemical Structure and Synthesis

The synthesis of this compound involves the reaction of thiadiazole and triazole derivatives. The general synthetic route includes the formation of an intermediate through chloracetylation followed by cyclization reactions. The structural characterization is typically confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicated IC50 values ranging from 0.28 to 10 μg/mL against human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes inhibition of DNA replication and cell division, targeting key kinases involved in tumorigenesis .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Spectrum of Activity : Studies have shown that derivatives containing the thiadiazole scaffold possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

Thiadiazole derivatives are known for their anti-inflammatory effects:

  • Inhibition Studies : Compounds have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives where one compound exhibited an IC50 value of 0.28 μg/mL against MCF-7 cells. This compound was further analyzed for its interaction with tubulin, revealing significant inhibitory activity on tubulin polymerization .
  • Antimicrobial Screening : Another research focused on the synthesis of novel thiadiazolopyrimidine compounds which showed effective inhibition against Staphylococcus aureus with MIC values ranging from 1–5 μg/mL .

Comparative Data Table

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-70.28 μg/mL
A5490.52 μg/mL
HCT1163.29 μg/mL
AntimicrobialStaphylococcus aureus1–5 μg/mL
E. faecalisModerate activity
Anti-inflammatoryVarious inflammatory modelsSignificant inhibition

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalyst selection (e.g., NaOH or K2CO3). Purification via recrystallization (ethanol/water mixtures) or column chromatography improves yield. For example, highlights the use of ethanol for crystallization to achieve >70% yields in analogous thiadiazole derivatives . Reaction time optimization (6–12 hours) and stoichiometric control of intermediates (e.g., thiols or amines) are critical .

Q. What analytical techniques are essential for structural confirmation?

  • Methodological Answer : Combine IR spectroscopy (to verify S-H or N-H stretches at 2500–2600 cm<sup>-1</sup> and 3300 cm<sup>-1</sup>, respectively) with <sup>1</sup>H NMR (to confirm substituent integration and coupling patterns). Mass spectrometry (HRMS) validates molecular weight. X-ray diffraction (single-crystal) provides definitive structural proof, as shown in for related thiadiazole-triazine hybrids .

Q. How should biological activity screening be designed for this compound?

  • Methodological Answer : Use standardized assays (e.g., MIC for antimicrobial activity or IC50 for cytotoxicity) with positive controls (e.g., ciprofloxacin for bacteria). Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). recommends dose-response studies (1–100 µg/mL) and comparing activity to structurally similar derivatives to identify pharmacophores .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Methodological Answer : Systematically modify substituents (e.g., ethylsulfanyl, methyl-triazolopyrimidinone) and evaluate changes in bioactivity. For example, replacing ethylsulfanyl with bulkier groups (e.g., benzyl) may improve membrane permeability. demonstrates that triazine-thiadiazole hybrids with electron-withdrawing groups exhibit higher antimicrobial potency . Computational docking (e.g., AutoDock Vina) predicts binding to targets like DHFR or β-lactamases .

Q. How to resolve contradictions in spectral or bioactivity data across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent purity, pH). Cross-validate analytical methods: compare NMR shifts with DFT-calculated values (Gaussian 09) or re-run X-ray crystallography. and emphasize verifying purity (>95% by HPLC) before attributing activity discrepancies to structural variations .

Q. What computational approaches model interactions with biological targets?

  • Methodological Answer : Use molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Quantum mechanical calculations (e.g., DFT for electron density maps) identify reactive sites. applied QSAR models to optimize thiadiazole derivatives for kinase inhibition .

Q. How to assess stability under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies (pH 1–10 buffers, 37°C) with LC-MS monitoring. Plasma stability assays (incubation with human plasma, 1–24 hours) detect esterase-mediated hydrolysis. notes that thiadiazole-acetamides are prone to oxidation; adding antioxidants (e.g., BHT) improves shelf life .

Q. What mechanisms underlie its pharmacological effects?

  • Methodological Answer : Perform transcriptomics (RNA-seq) or proteomics (SILAC) on treated cells to identify dysregulated pathways. suggests triazolopyrimidine derivatives inhibit topoisomerase II, while thiadiazoles modulate redox enzymes . Knockout models (e.g., CRISPR-Cas9) validate target involvement .

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